Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that the compound can undergo condensation with various aromatic amines to form new azomethines as Schiff bases . The structure and E-configuration of the azomethine fragment were detected by methods of 1H NMR spectroscopy and X-ray analysis .
Biochemical Pathways
The compound’s reaction with thioglycolic acid in toluene, dmf, or acoh at reflux with or without the addition of zncl2 as well as under microwave irradiation had an unusual pathway leading to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1h-pyrrole-2-carboxylate exclusively .
Result of Action
The obtained azomethines were found to be effective only against gram-positive bacteria .
Action Environment
It’s known that the compound is a powder and its storage temperature is 4°c .
Biochemical Analysis
Cellular Effects
Some azomethines derived from similar compounds have been found to be effective against Gram-positive bacteria
Molecular Mechanism
It is known that the compound can undergo condensation with various aromatic amines to form new azomethines . The exact mechanism of action at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, requires further study.
Temporal Effects in Laboratory Settings
The compound is stable under normal temperature and pressure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions, followed by formylation to introduce the formyl group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Ethyl 4-carboxy-1,3-dimethyl-1H-pyrazole-5-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1,3-dimethyl-1H-pyrazole-5-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a pyrazole ring.
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: Lacks the formyl group at the 4-position.
Uniqueness
Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate is unique due to the presence of both formyl and carboxylate functional groups on the pyrazole ring
Properties
IUPAC Name |
ethyl 4-formyl-2,5-dimethylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)8-7(5-12)6(2)10-11(8)3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMZIRBECAVHHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625187 | |
Record name | Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166313-50-4 | |
Record name | Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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